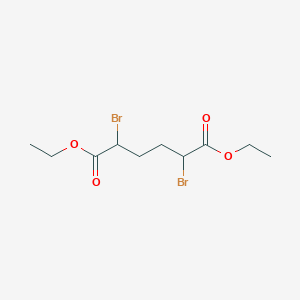

Diethyl 2,5-dibromohexanedioate

Vue d'ensemble

Description

Méthodes De Préparation

Diethyl 2,5-dibromohexanedioate can be synthesized through a multi-step process involving the following steps :

Formation of Adipoyl Chloride: Adipic acid is reacted with thionyl chloride to form adipoyl chloride.

Bromination: The adipoyl chloride is then brominated using bromine under UV light irradiation to form 2,5-dibromohexanedioyl chloride.

Esterification: Finally, the 2,5-dibromohexanedioyl chloride is esterified with ethanol to produce this compound.

Analyse Des Réactions Chimiques

Diethyl 2,5-dibromohexanedioate undergoes various chemical reactions, including :

Substitution Reactions: It can react with nucleophiles such as amines to form substituted products. For example, it reacts with N-methylallylamine in the presence of potassium carbonate to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.

Polymerization: It can act as a difunctional initiator in atom transfer radical polymerization (ATRP) of n-butyl acrylate, leading to α,ω-bromo-poly(n-butyl acrylate) with narrow molecular weight distribution.

Applications De Recherche Scientifique

Polymerization Initiator

Diethyl 2,5-dibromohexanedioate serves as a difunctional initiator in various polymerization processes:

- n-Butyl Acrylate Polymerization : It is used to initiate the polymerization of n-butyl acrylate (n-BuA), resulting in α,ω-bromo-poly(n-BuA) with a narrow molecular weight distribution. This property is crucial for producing polymers with specific characteristics and applications in coatings and adhesives .

- Atom Transfer Radical Polymerization (ATRP) : The compound functions as a bifunctional ATRP initiator, facilitating controlled radical polymerization processes. This application allows for the synthesis of well-defined polymer architectures .

Organic Synthesis

This compound is utilized in various organic synthesis reactions:

- Synthesis of Diethyl 2,5-Diazidoadipate : The compound can be transformed into diethyl 2,5-diazidoadipate through reactions with azides, which are valuable intermediates in the preparation of functionalized polymers and other compounds .

- Formation of Diastereomers : It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. This reaction highlights its utility in synthesizing complex organic molecules .

Case Study 1: Polymeric Materials Development

In a study published by the American Chemical Society, researchers utilized this compound as an initiator for the polymerization of n-butyl acrylate. The resulting polymers exhibited controlled molecular weights and narrow polydispersity indices, making them suitable for applications in high-performance coatings .

Case Study 2: Functionalized Polymers

Another significant application involved using this compound in the synthesis of functionalized polyesters. Researchers demonstrated that by modifying the compound's structure through various chemical reactions, they could create polymers with enhanced properties for biomedical applications .

Summary of Applications

| Application Type | Description |

|---|---|

| Polymerization Initiator | Initiates polymerization processes for n-butyl acrylate and other monomers |

| Organic Synthesis | Used to synthesize complex organic molecules and intermediates |

| Functionalized Polymers | Enables the development of polymers with tailored properties for specific applications |

Mécanisme D'action

The mechanism of action of diethyl 2,5-dibromohexanedioate involves its reactivity as a bifunctional initiator in polymerization reactions . It can initiate radical polymerization by forming radicals at both ends of the molecule, leading to the growth of polymer chains. This property is utilized in the synthesis of polymers with controlled molecular weight and narrow distribution.

Comparaison Avec Des Composés Similaires

Diethyl 2,5-dibromohexanedioate can be compared with other similar compounds such as :

Dimethyl 2,5-dibromohexanedioate: Similar in structure but with methyl ester groups instead of ethyl.

2,5-Dibromohexanediamide: Contains amide groups instead of ester groups.

Diethyl 2,5-diazidoadipate: Contains azide groups instead of bromine.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in functional groups.

Activité Biologique

Diethyl 2,5-dibromohexanedioate, also known as diethyl meso-2,5-dibromoadipate, is a chemical compound with the molecular formula and a molecular weight of 360.04 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- Molecular Formula :

- Molecular Weight : 360.04 g/mol

- CAS Number : 869-10-3

- Melting Point : 64-67 °C

- Boiling Point : 338.6 °C at 760 mmHg

- Density : 1.581 g/cm³

- LogP : 3.61 (indicating moderate lipophilicity)

These properties suggest that this compound is a relatively stable compound that can participate in various chemical reactions relevant to biological systems.

This compound acts primarily as an intermediate in the synthesis of other biologically active compounds. Notably, it plays a role in the production of muconic acid, which has been identified as a metabolite in workers exposed to benzene, indicating potential implications for human health and toxicology . The compound's bromine substituents may also contribute to its reactivity and interactions with biological molecules.

Applications in Polymer Chemistry

In polymer chemistry, this compound serves as a bifunctional initiator for polymerization processes. It has been utilized in:

- Atom Transfer Radical Polymerization (ATRP) : This method allows for the synthesis of polymers with controlled molecular weights and architectures.

- Synthesis of Cationic Polymers : The compound has shown efficiency in generating cationic polymers, which are important for various applications including drug delivery systems and tissue engineering .

Case Studies and Research Findings

-

Synthesis of Polycarbonates :

A study demonstrated that this compound could be effectively used as a macroinitiator for the synthesis of polycarbonates. The resulting polymers exhibited desirable properties such as enhanced thermal stability and mechanical strength . -

Toxicological Assessment :

Research on the toxicity profile of this compound indicated that it possesses potential hazards associated with its brominated structure. It is classified under hazardous materials due to its corrosive nature and potential respiratory effects upon exposure . -

Metabolic Pathways :

Investigations into the metabolic pathways involving this compound revealed its conversion to various metabolites, including muconic acid. This highlights its relevance in environmental toxicology and occupational health studies .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Synthesis Intermediate | Used in producing muconic acid; relevant for toxicology studies |

| Polymerization Initiator | Acts as a bifunctional initiator in ATRP for synthesizing controlled polymers |

| Toxicological Profile | Corrosive; potential respiratory irritant |

| Metabolic Relevance | Converts to muconic acid; implications for exposure-related health studies |

Propriétés

IUPAC Name |

diethyl 2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969201 | |

| Record name | Diethyl 2,5-dibromohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3, 54221-37-3 | |

| Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC143938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 869-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,5-dibromohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does diethyl 2,5-dibromohexanedioate play in the synthesis of the segmented copolymer temperature-sensitive hydrogel?

A1: this compound functions as a bifunctional initiator in the atom transfer radical polymerization (ATRP) process []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This bifunctionality is crucial for creating a segmented copolymer, as it enables the sequential addition of different monomers (2-methyl-2-acrylic acid-2-(2-methoxy ethyoxyl) ethyl ester and methacrylic acid-2-hydroxy ethyl) to the growing polymer chain []. This controlled polymerization results in a hydrogel with specific, tailorable properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.